2-[2-(2,5-Dichlorophenoxy)acetamido]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,5-Dichlorophenoxy)acetamido]benzamide is a chemical compound characterized by the presence of a dichlorophenoxy group attached to an acetamido benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-Dichlorophenoxy)acetamido]benzamide typically involves multi-step chemical reactions. One common approach includes the reaction of 2,5-dichlorophenoxyacetic acid with acetic anhydride to form 2,5-dichlorophenoxyacetyl chloride. This intermediate is then reacted with 2-aminobenzamide under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,5-Dichlorophenoxy)acetamido]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-[2-(2,5-Dichlorophenoxy)acetamido]benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antiproliferative agent against cancer cell lines.
Antimicrobial Activity: The compound exhibits promising antibiofilm activity against Candida albicans.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of 2-[2-(2,5-Dichlorophenoxy)acetamido]benzamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the c-Met kinase, a receptor tyrosine kinase involved in cellular processes leading to cancer progression . The compound binds to the kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features.
2-(2,4-Dichlorophenoxy)acetamide: Another compound with potential antiproliferative activity.
Uniqueness
2-[2-(2,5-Dichlorophenoxy)acetamido]benzamide is unique due to its specific dichlorophenoxy and acetamido benzamide moieties, which confer distinct chemical and biological properties. Its ability to inhibit c-Met kinase selectively makes it a promising candidate for further research in cancer therapy.
Properties
IUPAC Name |
2-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-9-5-6-11(17)13(7-9)22-8-14(20)19-12-4-2-1-3-10(12)15(18)21/h1-7H,8H2,(H2,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXARTJPORNYZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)COC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.